molecular formula C17H20F3N3O2 B4119493 2-(3-oxodecahydroquinoxalin-2-yl)-N-[3-(trifluoromethyl)phenyl]acetamide

2-(3-oxodecahydroquinoxalin-2-yl)-N-[3-(trifluoromethyl)phenyl]acetamide

Cat. No.: B4119493
M. Wt: 355.35 g/mol
InChI Key: PPZYWGRLAWHOLR-UHFFFAOYSA-N
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Description

2-(3-oxodecahydroquinoxalin-2-yl)-N-[3-(trifluoromethyl)phenyl]acetamide is a complex organic compound with a unique structure that combines a quinoxaline ring system with a trifluoromethyl-substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-oxodecahydroquinoxalin-2-yl)-N-[3-(trifluoromethyl)phenyl]acetamide typically involves multiple steps, starting from readily available precursors. One common route involves the condensation of a quinoxaline derivative with an acylating agent, followed by the introduction of the trifluoromethyl group through electrophilic substitution. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to maximize yield and purity. This can include the use of continuous flow reactors, advanced purification techniques such as chromatography, and the implementation of green chemistry principles to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(3-oxodecahydroquinoxalin-2-yl)-N-[3-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The quinoxaline ring can be oxidized to form quinones.

    Reduction: The carbonyl group can be reduced to an alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of quinone derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted quinoxaline derivatives.

Scientific Research Applications

2-(3-oxodecahydroquinoxalin-2-yl)-N-[3-(trifluoromethyl)phenyl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(3-oxodecahydroquinoxalin-2-yl)-N-[3-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoxaline ring system can intercalate with DNA or inhibit enzyme activity, while the trifluoromethyl group can enhance the compound’s binding affinity and stability. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-(3-oxodecahydro-2-quinoxalinyl)-N-phenylacetamide: Lacks the trifluoromethyl group, resulting in different chemical properties and biological activity.

    2-(3-oxodecahydro-2-quinoxalinyl)-N-[4-(trifluoromethyl)phenyl]acetamide: Similar structure but with the trifluoromethyl group in a different position, affecting its reactivity and interactions.

Uniqueness

The presence of the trifluoromethyl group in 2-(3-oxodecahydroquinoxalin-2-yl)-N-[3-(trifluoromethyl)phenyl]acetamide imparts unique properties, such as increased lipophilicity and metabolic stability, making it a valuable compound for various applications.

Properties

IUPAC Name

2-(3-oxo-2,4,4a,5,6,7,8,8a-octahydro-1H-quinoxalin-2-yl)-N-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20F3N3O2/c18-17(19,20)10-4-3-5-11(8-10)21-15(24)9-14-16(25)23-13-7-2-1-6-12(13)22-14/h3-5,8,12-14,22H,1-2,6-7,9H2,(H,21,24)(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPZYWGRLAWHOLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)NC(C(=O)N2)CC(=O)NC3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(3-oxodecahydroquinoxalin-2-yl)-N-[3-(trifluoromethyl)phenyl]acetamide
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2-(3-oxodecahydroquinoxalin-2-yl)-N-[3-(trifluoromethyl)phenyl]acetamide
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2-(3-oxodecahydroquinoxalin-2-yl)-N-[3-(trifluoromethyl)phenyl]acetamide
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2-(3-oxodecahydroquinoxalin-2-yl)-N-[3-(trifluoromethyl)phenyl]acetamide
Reactant of Route 5
2-(3-oxodecahydroquinoxalin-2-yl)-N-[3-(trifluoromethyl)phenyl]acetamide
Reactant of Route 6
2-(3-oxodecahydroquinoxalin-2-yl)-N-[3-(trifluoromethyl)phenyl]acetamide

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